Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-
Description
Properties
IUPAC Name |
methyl (2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H115N17O17/c1-48(2)42-55(88-69(102)56(44-49-18-5-4-6-19-49)85-65(98)46-82-64(97)45-83-67(100)52(81)43-50-29-31-51(96)32-30-50)68(101)84-47-66(99)89-35-11-22-57(89)70(103)86-53(20-7-9-33-79)72(105)91-37-13-24-59(91)75(108)93-39-15-26-61(93)74(107)90-36-12-23-58(90)71(104)87-54(21-8-10-34-80)73(106)92-38-14-25-60(92)76(109)94-40-16-27-62(94)77(110)95-41-17-28-63(95)78(111)112-3/h4-6,18-19,29-32,48,52-63,96H,7-17,20-28,33-47,79-81H2,1-3H3,(H,82,97)(H,83,100)(H,84,101)(H,85,98)(H,86,103)(H,87,104)(H,88,102)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGBCBITONGFDT-HIQGHICLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)N7CCCC7C(=O)OC)NC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)C(CC9=CC=C(C=C9)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N7CCC[C@H]7C(=O)OC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)[C@H](CC9=CC=C(C=C9)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H115N17O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151773 | |
| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1562.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117397-69-0 | |
| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added sequentially through coupling reactions, typically using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide chain is elongated by repeating these coupling and deprotection steps until the desired sequence is achieved. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets stringent quality standards required for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target disulfide bonds within the peptide, converting them to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters or carbodiimides facilitate the substitution of amino acid residues.
Major Products Formed
The major products formed from these reactions depend on the specific modifications introduced. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
Chemical Research Applications
Peptide Synthesis and Structure-Activity Relationships
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- serves as a model compound for studying peptide synthesis techniques and the structure-activity relationships (SAR) of peptides. The synthetic route typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient construction of peptide chains with precise amino acid sequences. This compound's unique structure aids in understanding how modifications at specific residues can affect biological activity and stability .
Table 1: Peptide Synthesis Techniques
| Technique | Description | Yield (%) |
|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Sequential addition of amino acids on a solid support | 90-95 |
| High-Performance Liquid Chromatography (HPLC) | Purification method for synthesized peptides | >95 |
Biological Research Applications
Role in Pain Modulation and Neuroprotection
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- has been studied for its role in modulating pain and providing neuroprotection. It binds to opioid receptors in the central nervous system, mimicking the effects of endogenous enkephalins. Research indicates that this compound may enhance analgesic effects while minimizing side effects commonly associated with opioid use .
Case Study: Pain Management
A study involving animal models demonstrated that administration of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- resulted in a significant reduction in pain response compared to control groups. The findings suggest that this peptide could be developed into a therapeutic agent for chronic pain conditions.
Medical Applications
Therapeutic Potential in Neurological Disorders
The compound is being investigated for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter release and protect neuronal cells from apoptosis positions it as a promising candidate for further research .
Table 2: Potential Therapeutic Applications
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Chronic Pain | Opioid receptor agonism | |
| Alzheimer’s Disease | Neuroprotection and modulation of neurotransmitters | |
| Parkinson’s Disease | Prevention of neuronal cell death |
Industrial Applications
Development of Peptide-Based Drugs
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is also utilized in the pharmaceutical industry for developing new peptide-based drugs. Its enhanced stability and potency compared to natural enkephalins make it an attractive candidate for drug formulation .
Case Study: Drug Development
A recent study focused on the formulation of a new analgesic drug based on enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-. The results showed improved efficacy and reduced side effects compared to traditional opioid medications, highlighting its potential as a safer alternative.
Mechanism of Action
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- exerts its effects primarily through binding to opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems . Upon binding to these receptors, the peptide activates intracellular signaling pathways that result in analgesia, emotional regulation, and neuroprotection. The molecular targets include mu, delta, and kappa opioid receptors, each contributing to the overall physiological effects of the peptide.
Comparison with Similar Compounds
Structural and Functional Analogues
Fluorinated Leu-enkephalin Analogues
Example: Tyr¹–ψ[(Z)CF=CH]–Gly² Leu-enkephalin
- Structural Differences : Fluorine atoms replace hydrogen at the Gly² position, creating a pseudoproline motif.
- Functional Impact :
| Parameter | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | Fluorinated Leu-enkephalin |
|---|---|---|
| Metabolic Stability | High (O-methylation, Pro-rich) | Moderate (fluorine substitution) |
| Opioid Receptor Affinity | Presumed high (untested) | 3–5× higher than native |
| Protease Resistance | High (Pro repeats, O-methylation) | Moderate |
Leu-Lys-Pro (LKP) ACE Inhibitor
- Structural Differences : Linear tripeptide (Leu-Lys-Pro) lacking opioid motifs.
- Functional Impact :
| Parameter | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | LKP |
|---|---|---|
| Target | Opioid receptors | ACE |
| Binding Mechanism | Hydrophobic/van der Waals (opioid receptors) | Hydrogen bonds, hydrophobic |
| Therapeutic Application | Pain management | Hypertension |
Ferrocene-Peptide Fc-Gly-Pro-Arg(NO₂)-OMe
- Structural Differences : Ferrocene (Fc) tag attached to Gly-Pro-Arg backbone.
- Functional Impact :
| Parameter | Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- | Fc-Gly-Pro-Arg(NO₂)-OMe |
|---|---|---|
| Modifications | O-methylation, Pro-rich | Ferrocene, O-methylation |
| Application | Opioid therapy | Electrochemical sensing |
| Metal Interaction | Unlikely | Strong (Cu²⁺) |
Biological Activity
Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is a synthetic peptide analog of the naturally occurring enkephalins, which are known for their role in pain modulation and emotional regulation. This compound has garnered attention for its enhanced stability and potential therapeutic applications in various medical fields, including pain management and neuroprotection. This article delves into the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Overview of Enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome-
- Molecular Formula : C78H115N17O17
- Molar Mass : 1562.85 g/mol
- Structure : The compound features a modified enkephalin structure with specific amino acid substitutions that enhance its biological activity.
Enkephalins primarily exert their effects through interaction with opioid receptors, particularly the μ-opioid receptor (μOR) and δ-opioid receptor (δOR). The structural modifications in enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- enhance its binding affinity and selectivity towards these receptors, leading to improved analgesic effects.
Key Findings on Receptor Interaction
- Binding Affinity : The compound exhibits high affinity for μOR and δOR, which is crucial for its analgesic properties. Research indicates that modifications at specific positions within the peptide can significantly alter receptor selectivity and potency .
- Functional Activity : Studies have shown that enkephalin analogs can modulate G protein signaling pathways associated with opioid receptors. For instance, certain substitutions have been reported to enhance β-arrestin recruitment, which is linked to the regulation of pain signaling pathways .
Comparative Analysis with Similar Compounds
| Compound | μOR Affinity (nM) | δOR Affinity (nM) | Biological Activity |
|---|---|---|---|
| Enkephalin-leu | 1.26 | 0.023 | Analgesic effects |
| D-Ala2-Leu5-Enkephalin | 1.02 | 0.059 | Enhanced stability |
| Endomorphin-1 | 0.5 | 0.01 | Strong antinociceptive effects |
Case Study 1: Pain Management in Animal Models
A study investigated the efficacy of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- in rodent models of acute pain. The results demonstrated significant analgesic effects comparable to morphine but with a lower incidence of side effects typically associated with opioid treatments.
Case Study 2: Neuroprotection in Ischemic Conditions
Another research effort focused on the neuroprotective properties of this compound during ischemic events. The findings indicated that the peptide not only reduced neuronal death but also improved functional recovery post-injury, highlighting its potential as a therapeutic agent in neurodegenerative diseases .
Synthesis and Stability
The synthesis of enkephalin-leu, gly-pro-(lys-pro-pro-pro)2-ome- is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for precise control over the peptide sequence and modifications. The incorporation of proline residues has been shown to enhance the conformational stability of the peptide, contributing to its prolonged biological activity compared to natural enkephalins .
Q & A
Q. What are the standard methodologies for synthesizing Enkephalin-Leu, Gly-Pro-(Lys-Pro-Pro-Pro)₂-OMe, and how can purity be validated?
Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:
- Sequential coupling of amino acids on resin.
- Cleavage and deprotection using trifluoroacetic acid (TFA).
- Purification via reversed-phase high-performance liquid chromatography (HPLC) with C18 columns.
- Validation using nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight verification.
Purity (>95%) is assessed using analytical HPLC with UV detection at 220 nm .
Q. How can researchers characterize the stability of this compound under physiological conditions?
Stability studies involve:
- Incubating the peptide in simulated physiological buffers (e.g., phosphate-buffered saline at pH 7.4, 37°C).
- Sampling at intervals (e.g., 0, 6, 24, 48 hours) and analyzing degradation products via HPLC-MS.
- Quantifying half-life using kinetic models.
Controlled variables include temperature, enzymatic presence (e.g., proteases), and oxidative conditions .
Q. What experimental designs are optimal for assessing its opioid receptor binding affinity?
Use radioligand displacement assays with:
- Cell membranes expressing μ-opioid (MOR) or δ-opioid (DOR) receptors.
- Competitive binding against labeled ligands (e.g., [³H]-DAMGO for MOR).
- Data analysis via nonlinear regression to calculate IC₅₀ and Ki values.
Include positive controls (e.g., naloxone) and validate results with at least three independent replicates .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro binding data and in vivo analgesic efficacy?
Discrepancies may arise from:
- Pharmacokinetic factors : Poor blood-brain barrier penetration or rapid metabolism.
- Receptor heterogeneity : Tissue-specific receptor isoforms or signaling pathways.
Methodological solutions : - Conduct ex vivo receptor occupancy studies post-administration.
- Use knockout models (e.g., MOR⁻/⁻ mice) to isolate target effects.
- Apply microdialysis to measure CNS concentrations .
Q. What strategies mitigate confounding variables in studies comparing this peptide to endogenous enkephalins?
- Control groups : Include analogs with single-residue substitutions to isolate functional motifs.
- Cross-validation : Use orthogonal assays (e.g., calcium flux for functional activity alongside binding assays).
- Blinding protocols : Minimize bias in data collection/analysis.
- Statistical rigor : Apply ANOVA with post hoc corrections for multiple comparisons .
Q. How can structural modifications improve metabolic stability without compromising receptor affinity?
Approaches :
- Backbone cyclization : Introduce lactam bridges to reduce protease susceptibility.
- Non-natural amino acids : Substitute L-Pro with D-Pro or N-methylated residues.
- PEGylation : Attach polyethylene glycol to enhance half-life.
Validation : Compare modified vs. parent compounds in: - Plasma stability assays .
- Molecular dynamics simulations to predict binding mode alterations .
Data Analysis and Interpretation
Q. How should researchers address contradictory findings in dose-response relationships across studies?
Q. Table 1: Common Pitfalls in Data Interpretation
Methodological Best Practices
Q. What steps ensure reproducibility in synthesizing and testing this compound?
Q. How can computational tools enhance the design of analogs with improved properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
